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Compound of Interest

Compound Name: Nitroacetate

Cat. No.: B1208598

For researchers, scientists, and professionals in drug development, understanding the precise
three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography
provides this atomic-level insight, offering crucial data on bond lengths, angles, and crystal
packing. This guide delves into the X-ray crystal structure of nitroacetate salts, presenting a
comparative analysis of available crystallographic data to elucidate the structural nuances of

these compounds.

This guide focuses on the detailed crystal structure of dipotassium nitroacetate, a key salt in
this chemical family. While crystallographic data for other simple nitroacetate salts is not
readily available in the literature, a thorough examination of the dipotassium salt provides a
foundational understanding of the nitroacetate anion's conformation and coordination in the
solid state.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for dipotassium
nitroacetate. This data is essential for understanding the salt's solid-state conformation and for
computational modeling studies.
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Parameter Dipotassium Nitroacetate

Chemical Formula K2C2HNOa4

Crystal System Orthorhombic

Space Group Pbm

Unit Cell Dimensions a=10.28A,b=7.49A c=354A
Molecules per Unit Cell (2) 2

Calculated Density 2.208 g/cm3

Potassium lon Coordination Eightfold coordination with oxygen atoms

Data sourced from Sutor, D. J., Llewellyn, F. J. & Maslen, H. S. (1954). The crystal structure of
dipotassium nitroacetate. Acta Crystallographica, 7(2), 145-152.[1][2]

Structural Insights into Dipotassium Nitroacetate

The crystal structure of dipotassium nitroacetate reveals a well-ordered arrangement of ions.
The nitroacetate ions are planar and are situated on mirror planes within the crystal lattice.[1]
[2] The four potassium ions in the unit cell are located on a separate mirror plane.[1][2] Each
potassium ion is coordinated to eight oxygen atoms from the nitroacetate anions, indicating a
strong ionic interaction that stabilizes the crystal structure.[1][2] The shortest potassium-oxygen
distance observed is 2.70 A.[1]

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental
workflow, from the synthesis of high-quality crystals to the collection and analysis of diffraction
data.

Synthesis and Crystallization of Dipotassium
Nitroacetate

The synthesis of dipotassium nitroacetate crystals suitable for X-ray diffraction can be
achieved through the following procedure, adapted from the work of Steinkopf (1909) as cited
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by Sutor et al. (1954):[1][2]

Reaction Setup: A solution of potassium hydroxide is prepared.
Addition of Nitromethane: Nitromethane is added to the potassium hydroxide solution.

Reaction and Crystallization: The mixture is heated, leading to the evolution of ammonia and
the subsequent separation of dipotassium nitroacetate crystals.[2]

Recrystallization: The crude product is then recrystallized from a hot 1:1 potassium
hydroxide solution to obtain high-quality single crystals.[2]

Due to the deliquescent nature of dipotassium nitroacetate, the single crystals require careful

handling and must be protected from atmospheric moisture during mounting for X-ray analysis.

[1]

X-ray Diffraction Data Collection and Structure
Determination

The following is a generalized protocol for single-crystal X-ray diffraction:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
For sensitive crystals like dipotassium nitroacetate, this is often done in a moisture-
controlled environment.[1]

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic
X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all
possible orientations. For the structure determination of dipotassium nitroacetate, equi-
inclination Weissenberg photographs were used with Cu Ka radiation.[1]

Data Processing: The intensities and positions of the diffracted X-ray spots are measured.
These data are then processed to yield a set of structure factors.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,
often using direct methods or Patterson methods. The initial structural model is then refined
to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and
bond angles.
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Workflow for X-ray Crystal Structure Analysis of
Nitroacetate Salts

The process of determining the crystal structure of a nitroacetate salt, from initial synthesis to
final structural analysis, can be visualized as a sequential workflow.
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General Workflow for X-ray Crystallography of Nitroacetate Salts
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Caption: From Synthesis to Structure: The workflow for determining the X-ray crystal structure
of a nitroacetate sal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

